![molecular formula C6H5ClN2O B2983911 4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 1378831-86-7](/img/structure/B2983911.png)
4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine
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Overview
Description
“4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” is a chemical compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of living organisms and play a vital role in various biological procedures . This compound appears as a white crystalline solid .
Synthesis Analysis
The synthesis of pyrimidines, including “4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine”, involves various methods . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are electron-rich nitrogen-containing heterocycles . Their synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis
Chemically, “4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
“4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” is a white crystalline solid . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Scientific Research Applications
Eco-Friendly Methodology for N-Heterocycles
The compound is used in an eco-friendly methodology to prepare N-Heterocycles related to Dihydropyridines . The synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates and 4-arylsubstituted-4,7-dihydro-furo[3,4-b]pyridine-2,5(1H,3H)-diones is achieved via microwave-accelerated reaction . This approach offers a reduction or even elimination of solvent use and recovery, simplification of the work-up procedures, facility of scale up, and low energy consumption .
Therapeutic Potential of Pyrido[2,3-d]pyrimidines
The compound is used in the synthesis of pyrido[2,3-d]pyrimidines . These derivatives have shown therapeutic interest and have been approved for use as therapeutics . The synthetic protocols to prepare these pyridopyrimidine derivatives are considered in this application .
Synthesis of Pyrido[3,4-d]pyrimidines
The compound is also used in the synthesis of pyrido[3,4-d]pyrimidines . These derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .
Synthesis of Pyrido[4,3-d]pyrimidines
The compound is used in the synthesis of pyrido[4,3-d]pyrimidines . These derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .
Synthesis of Pyrido[3,2-d]pyrimidines
The compound is used in the synthesis of pyrido[3,2-d]pyrimidines . These derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .
PARP-1 Inhibitors
The compound is used in the synthesis of a novel series of PARP-1 inhibitors . Poly (ADP-ribose) polymerases-1 (PARP-1) are involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Mechanism of Action
While the specific mechanism of action for “4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” is not mentioned in the retrieved papers, it’s worth noting that pyrimidines play a crucial role in various biological procedures . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Future Directions
The future directions for “4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” and other pyrimidines involve the development of more potent and efficacious drugs . The structure-activity relationship (SAR) of pyrimidine derivatives is a key area of focus, with the aim of developing novel anticancer agents . Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-chloro-5,6-dihydrofuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-4-1-2-10-6(4)9-3-8-5/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACUQWMJZXSMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine | |
CAS RN |
1378831-86-7 |
Source
|
Record name | 4-chloro-5H,6H-furo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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